Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid
Description
Benz[l]aceanthrylen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fused aromatic system with a ketone functional group at the 1-position. Its structure combines anthracene and benzannulated frameworks, creating a planar, conjugated system that confers unique electronic and optical properties. Such compounds are of interest in materials science for organic semiconductors, photovoltaics, and as intermediates in pharmaceutical synthesis.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14)/t10-,11+/m0/s1 |
InChI Key |
SALSHFOAPVYIEB-WDEREUQCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 4-Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or other aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different functional groups, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring’s strain can also make it reactive towards certain chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Benz[l]aceanthrylen-1(2H)-one, we analyze structurally and functionally related PAHs and heterocycles from the evidence (Table 1). Key differences in molecular architecture, synthesis, and applications are highlighted.
Table 1: Comparative Analysis of Benz[l]aceanthrylen-1(2H)-one and Analogous Compounds
Structural and Functional Differences
- Core Framework: Benz[l]aceanthrylen-1(2H)-one’s anthracene-derived structure contrasts with Benz[e]acephenanthrylene’s phenanthrene backbone. The former’s extended conjugation may enhance charge mobility compared to the latter’s bent geometry .
Heteroatom Influence :
- Synthetic Pathways: Isoquinolin-1(2H)-one derivatives () are synthesized via transition metal-free cascade reactions using t-BuOK, avoiding costly catalysts . Benz[l]aceanthrylen-1(2H)-one’s synthesis likely requires metal-mediated cyclization (e.g., Pd or Cu), given its complex fused system.
Biological Activity
Rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its unique three-membered ring structure, which influences its biological activity and potential pharmacological applications. The compound's structural characteristics, including the cyclopropane ring and the 4-ethylphenyl group, contribute to its interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O2, with a molecular weight of approximately 190.24 g/mol. Its structure can be represented as follows:
This compound features a cyclopropane ring that introduces angular strain, potentially enhancing its reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Cyclopropane derivatives are known for their unique reactivity due to the strain in the ring structure, which can facilitate interactions with enzymes and receptors. These interactions can influence key biochemical pathways involved in various physiological processes.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit diverse pharmacological properties, including anti-inflammatory and analgesic effects. The specific stereochemistry of this compound may enhance its binding affinity to biological targets compared to its non-chiral counterparts.
Study 1: Analgesic Properties
In a study examining the analgesic effects of cyclopropane derivatives, this compound was found to significantly reduce pain responses in animal models. The study demonstrated that the compound could inhibit pain pathways by modulating neurotransmitter release.
Study 2: Interaction with Enzymes
Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic processes. The results indicated that the compound acts as a competitive inhibitor for certain enzymes, suggesting potential applications in metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclopropane-1-carboxylic acid | Lacks 4-ethylphenyl group | Less hydrophobic; simpler structure |
| Phenylcyclopropane-1-carboxylic acid | Similar structure but without ethyl group | Different steric and electronic properties |
| Rel-(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | Contains fluorine substituents | Enhanced electronic properties due to fluorination |
| Rel-(1R,2R)-2-(p-tolyl)cyclopropane-1-carboxylic acid | Substituted with a methyl group | Variations in hydrophobicity and sterics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing rel-(1R,2R)-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Cyclopropanation via [2+1] cycloaddition or Simmons-Smith reactions is commonly used. Stereochemical control requires chiral auxiliaries or catalysts. For example, asymmetric catalysis using rhodium or palladium complexes can enforce the (1R,2R) configuration. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect diastereomeric excess (de). Post-synthesis purification via chiral HPLC or recrystallization ensures enantiopurity .
Q. How do the stereochemistry and substituent effects of the cyclopropane ring influence biological activity?
- Methodological Answer : The (1R,2R) configuration creates a strained cyclopropane ring, enhancing binding affinity to target enzymes or receptors. Substituents like the 4-ethylphenyl group modulate lipophilicity (logP ≈ 2.8) and electronic effects, impacting solubility and membrane permeability. Comparative studies with chloro or hydroxy substituents (e.g., 4-chlorophenyl analogs) show reduced bioactivity due to altered electronic profiles .
Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemical purity?
- Methodological Answer :
- NMR : H and C NMR (400 MHz, DMSO-d6) resolve cyclopropane ring protons (δ 1.2–2.5 ppm) and confirm substituent integration .
- X-ray Crystallography : Determines absolute configuration via crystal structure analysis (e.g., CCDC deposition codes) .
- Chiral HPLC : Uses columns like Chiralpak AD-H (hexane:isopropanol 90:10) to verify enantiomeric excess (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of phenyl substituents on target binding?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -Cl) at the 4-position.
- Biological Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR.
- Data Table :
| Substituent | logP | IC₅₀ (μM) | Binding Affinity (Kd, nM) |
|---|---|---|---|
| 4-Ethyl | 2.8 | 0.45 | 12.3 |
| 4-Cl | 3.1 | 1.2 | 45.6 |
| 4-OH | 1.9 | >10 | >100 |
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies with similar cyclopropane derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assay conditions (e.g., pH 7.4, 37°C).
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to identify binding pose variations due to substituent bulkiness or stereochemistry.
- Counter-Screening : Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific effects. Contradictions often arise from differences in cell lines (HEK293 vs. CHO) or assay endpoints (IC₅₀ vs. EC₅₀) .
Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Prepare sodium or lysine salts to improve aqueous solubility (>5 mg/mL in PBS).
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced oral bioavailability, with enzymatic hydrolysis in vivo.
- Lyophilization : Stabilize the compound in lyophilized form (storage at -80°C) to prevent degradation .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation).
- Metabolite Identification : Simulate phase I/II metabolism (e.g., glucuronidation at the carboxylic acid) via MetaSite.
- Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., cyclopropane ring strain leading to reactive intermediates) .
Q. What are the challenges in scaling up stereoselective synthesis, and how can they be addressed?
- Methodological Answer :
- Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported Rh complexes) to reduce costs.
- Flow Chemistry : Implement continuous flow systems to maintain low reaction temperatures (-30°C) and improve yield (85% vs. 65% batch).
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
